

An In-depth Technical Guide to the Thermal Properties of 3-Nitrophthalic Acid

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Compound of Interest

Compound Name: 3-Nitrophthalic acid

Cat. No.: B027452

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This technical guide provides a comprehensive overview of the melting point and decomposition temperature of **3-Nitrophthalic acid**, tailored for researchers, scientists, and professionals in drug development. This document collates available data, outlines relevant experimental methodologies, and presents a logical workflow for its synthesis and purification.

Thermal Properties: Melting Point and Decomposition

3-Nitrophthalic acid is a pale yellow crystalline solid.^[1] Its thermal behavior is characterized by a melting point that is closely associated with its decomposition. The reported values for the melting point of **3-Nitrophthalic acid** exhibit some variation, which can be attributed to the purity of the substance and the analytical method employed.^{[2][3]} In many cases, the compound decomposes at or immediately following its melting point.^{[1][4]}

The table below summarizes the reported melting and decomposition temperatures for **3-Nitrophthalic acid** from various sources.

Parameter	Temperature Range (°C)	Notes	Source(s)
Melting Point	210 - 217	This is the most commonly cited range for the melting point.	
~228		Approximate value reported by one manufacturer.	
Decomposition Temperature	216	A specific decomposition point has been reported.	
Coincides with melting		Many sources indicate decomposition occurs upon melting.	
Thermal Stability	Up to 200	Thermogravimetric analysis has shown the compound is stable up to this temperature.	

Experimental Protocols

The determination of the melting point and decomposition temperature of **3-Nitrophthalic acid** is typically performed using thermal analysis techniques. The synthesis of the compound itself is a critical preliminary step for any experimental investigation.

A common method for preparing **3-Nitrophthalic acid** involves the nitration of phthalic anhydride.

Materials:

- Phthalic anhydride
- Concentrated sulfuric acid (d., 1.84)

- Concentrated nitric acid (d., 1.42)
- Ice water

Procedure:

- In a suitable reaction flask, combine phthalic anhydride with concentrated sulfuric acid.
- Slowly add concentrated nitric acid to the mixture while stirring continuously. The reaction is exothermic, and the temperature should be carefully controlled, typically maintained between 100-110°C.
- Heat the reaction mixture on a steam bath for approximately 2 to 3 hours. The mixture may thicken as the reaction proceeds.
- After the reaction is complete, cool the flask and pour the contents into ice water to precipitate the crude product.
- Filter the resulting slurry to isolate the crude **3-Nitrophthalic acid**.

To obtain a product with a sharp and accurate melting point, the crude **3-Nitrophthalic acid** must be purified.

Procedure:

- Transfer the crude product to a flask.
- Add hot water and heat the mixture to reflux for about one hour to dissolve the acid.
- Allow the solution to cool slowly to room temperature to facilitate the formation of crystals. For optimal crystal formation, the solution can be left to stand for an extended period.
- Filter the solution to collect the purified crystals of **3-Nitrophthalic acid**.
- Dry the crystals in air or a desiccator.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques for evaluating the thermal properties of chemical compounds.

Instrumentation:

- Differential Scanning Calorimeter
- Thermogravimetric Analyzer

General DSC Protocol for Melting Point Determination:

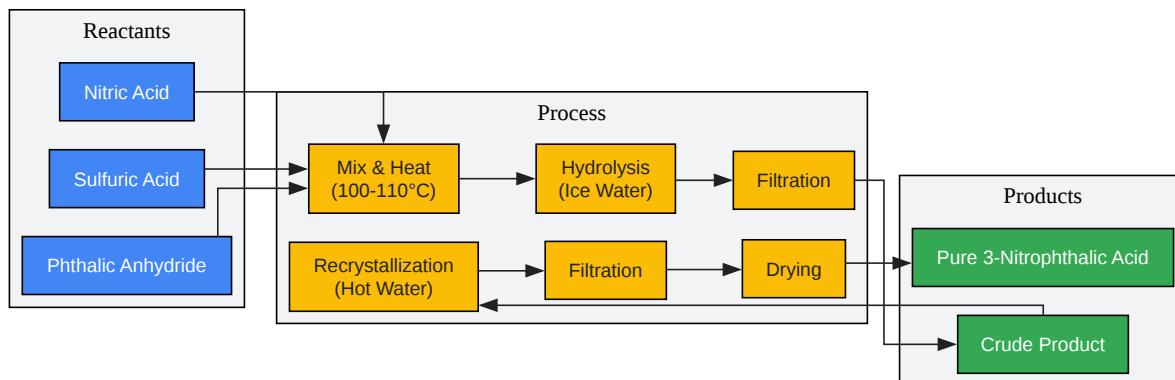
- Accurately weigh a small sample (typically 1-5 mg) of purified **3-Nitrophthalic acid** into an aluminum DSC pan.
- Seal the pan and place it in the DSC instrument's sample holder. An empty, sealed pan is used as a reference.
- Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
- The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram, which plots heat flow against temperature.

General TGA Protocol for Decomposition Temperature Determination:

- Place an accurately weighed sample of **3-Nitrophthalic acid** into a TGA crucible.
- Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
- The instrument records the mass of the sample as a function of temperature.
- The decomposition temperature is determined from the resulting TGA curve, typically as the onset temperature of significant mass loss.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of **3-Nitrophthalic acid**.



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Caption: Workflow for the synthesis and purification of **3-Nitrophthalic acid**.

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